N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6/c1-12-4-9-17(13(2)10-12)24-20-25-18(16-11-22-27(3)19(16)26-20)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWNHPDKKWVOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorophenylhydrazine with 2,4-dimethylphenyl isocyanate, followed by cyclization with methylhydrazine . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, such as CDK2 and EGFR tyrosine kinase. It binds to the active site of these enzymes, preventing their normal function and thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer treatment, where the inhibition of these kinases can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their functional differences:
Key Observations:
- Electron-Withdrawing Groups (EWGs) : The target compound’s 4-chlorophenyl group (N4) is analogous to the 3-chloro-4-fluorophenyl group in ’s KCa2 modulator. EWGs enhance binding to polar residues in enzyme active sites .
- Similar hydrophobic groups are seen in PR5-LL-CM01 (3,4-dimethylphenyl) .
- Position 1 Modifications : The methyl group in the target compound may reduce metabolic oxidation compared to phenyl-substituted analogs (e.g., ).
NMR Data Comparison:
- Target Compound vs. N3-(4-Chlorophenyl)-N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine () :
Solubility and LogP:
- The 2,4-dimethylphenyl group increases hydrophobicity (higher LogP) compared to analogs with methoxypropyl () or pyridinylmethyl () substituents.
Biological Activity
N4-(4-chlorophenyl)-N6-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, focusing on its role as an inhibitor of various kinases and its implications in cancer therapy.
- Molecular Formula : C20H20ClN6
- Molecular Weight : 392.87 g/mol
- CAS Number : 896001-58-4
The compound has been identified as a potent inhibitor of casein kinase 1 (CK1), which is implicated in several diseases, including cancer and neurodegenerative disorders. Aberrant activation of CK1 has been linked to tumorigenesis and other pathologies, making it a significant target for drug development .
Inhibition of CK1
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on CK1. For instance, one study noted that a related compound achieved an IC50 value of 78 nM against CK1 . This suggests that this compound could possess similar or enhanced inhibitory properties.
Anti-Cancer Activity
Recent studies have demonstrated the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. For example:
- Compound 12b (related structure) showed IC50 values of 8.21 µM against A549 (lung cancer) and 19.56 µM against HCT-116 (colon cancer) cells. It also demonstrated strong kinase inhibition against wild-type and mutant epidermal growth factor receptors (EGFR) with IC50 values of 0.016 µM and 0.236 µM respectively .
- The compound induced apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anti-cancer agent.
Table 1: Summary of Biological Activities
| Compound Name | Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | CK1 | <78 | Inhibitor |
| Compound 12b | EGFR WT | 0.016 | Potent inhibitor |
| Compound 12b | EGFR T790M | 0.236 | Potent inhibitor |
| Compound 12b | A549 Cells | 8.21 | Anti-proliferative |
| Compound 12b | HCT-116 Cells | 19.56 | Anti-proliferative |
Case Studies
In a recent study published in Drug Target Insights, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives to evaluate their anti-cancer properties. Among these, the most potent compound exhibited dual inhibition capabilities against both EGFR and vascular endothelial growth factor receptor (VEGFR), with IC50 values ranging from 0.3 to 24 µM across different targets . The study concluded that these compounds could serve as promising candidates for multi-targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
